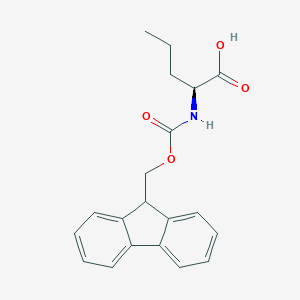

Fmoc-Nva-OH

Übersicht

Beschreibung

Fmoc-Nva-OH: N-α-Fmoc-L-norvaline , is a derivative of the amino acid norvaline. It is commonly used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to introduce norvaline residues into peptides . The compound has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fmoc-Nva-OH is typically synthesized through a multi-step process involving the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis begins with the reaction of norvaline with Fmoc chloride in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected norvaline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Nva-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:

Deprotection: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.

Common Reagents and Conditions:

Major Products Formed:

Deprotected Norvaline: Removal of the Fmoc group yields free norvaline.

Peptide Chains: Coupling reactions result in the formation of peptide chains containing norvaline residues.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-Nva-OH is widely used in the synthesis of peptides and proteins. It serves as a standard building block in SPPS, allowing researchers to incorporate norvaline residues into peptides for various studies .

Biology and Medicine: In biological research, peptides containing norvaline residues are used to study protein structure and function. These peptides can also be used in the development of therapeutic agents and diagnostic tools .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also employed in the production of peptide-based materials for biomedical applications such as drug delivery systems and tissue engineering .

Wirkmechanismus

The mechanism of action of Fmoc-Nva-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of norvaline during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the free amino group, allowing the peptide to fold and function properly .

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Nva-OH: This is the D-enantiomer of Fmoc-Nva-OH and is used in similar applications but introduces D-norvaline residues into peptides.

Fmoc-L-Leucine: Another Fmoc-protected amino acid used in SPPS, but it introduces leucine residues instead of norvaline.

Fmoc-L-Isoleucine: Similar to this compound, but introduces isoleucine residues.

Uniqueness: this compound is unique in its ability to introduce norvaline residues into peptides, which can impart specific structural and functional properties to the resulting peptides. This makes it a valuable tool in peptide synthesis and research .

Biologische Aktivität

Fmoc-Nva-OH (Fluorenylmethyloxycarbonyl-Norvaline) is an amino acid derivative commonly used in peptide synthesis. This compound has garnered attention for its unique biological activities, particularly in the context of drug development and peptide-based therapeutics. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

This compound is characterized by the following chemical properties:

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.4 g/mol

- CAS Number : 252049-05-1

These properties make this compound suitable for incorporation into peptides, enhancing their stability and activity.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to influence peptide conformation and stability. Research indicates that the incorporation of this compound into peptide sequences can enhance binding affinities to various receptors, including opioid receptors. For instance, analogs of dynorphin A incorporating this compound demonstrated improved binding affinities at mu, delta, and kappa opioid receptors compared to their non-modified counterparts .

Biological Activity Overview

- Binding Affinity : Studies have shown that peptides containing this compound exhibit increased binding affinity to opioid receptors, which are critical targets in pain management therapies. This is particularly evident in the context of dynorphin analogs, where modifications including this compound resulted in varied receptor interactions .

- Stability : The Fmoc group provides protection during synthesis while enhancing the stability of the resulting peptides against enzymatic degradation. This stability is crucial for developing therapeutic agents that require prolonged circulation times in biological systems .

- Antimicrobial Activity : Research has indicated that certain lipopeptides incorporating this compound show promising antimicrobial properties. The hydrophobic nature of the compound contributes to its ability to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents .

Case Study 1: Opioid Receptor Binding

A study synthesized several analogs of dynorphin A using an Fmoc-based strategy. These analogs were evaluated for their binding affinities at different opioid receptors. Results indicated that modifications with this compound led to enhanced binding at kappa receptors, suggesting potential for developing more effective analgesics .

Case Study 2: Antimicrobial Peptides

In another investigation focused on ultrashort cationic lipopeptides, the inclusion of this compound was correlated with increased antimicrobial activity against pathogens such as Pseudomonas aeruginosa. The study highlighted how structural modifications could optimize the efficacy of peptide-based antibiotics .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426880 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-28-6 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.